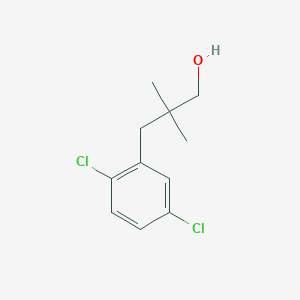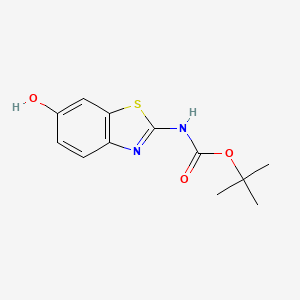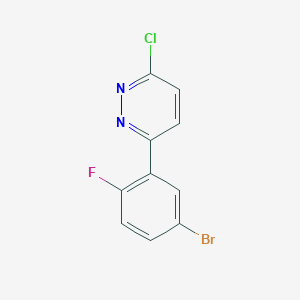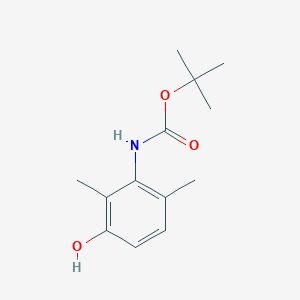
tert-Butyl (3-hydroxy-2,6-dimethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-hydroxy-2,6-dimethylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is often utilized in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-2,6-dimethylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxy-2,6-dimethylphenylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-hydroxy-2,6-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butyl group.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-hydroxy-2,6-dimethylphenyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during complex synthetic procedures .
Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceuticals and as a reagent in biochemical assays. It plays a role in the synthesis of bioactive molecules and drug candidates .
Industry: In the industrial sector, tert-butyl N-(3-hydroxy-2,6-dimethylphenyl)carbamate is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-2,6-dimethylphenyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate
Comparison: While all these compounds serve as protecting groups for amines, tert-butyl N-(3-hydroxy-2,6-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring. This substitution pattern can influence the reactivity and stability of the compound, making it suitable for specific applications where other carbamates might not be as effective .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-8-6-7-10(15)9(2)11(8)14-12(16)17-13(3,4)5/h6-7,15H,1-5H3,(H,14,16) |
InChI Key |
QRCJIQPSCKNHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


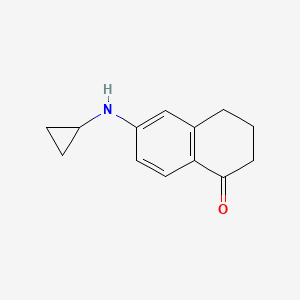
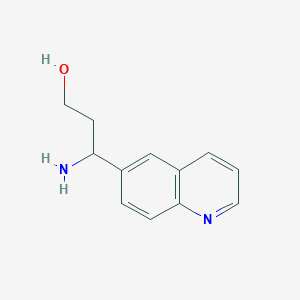
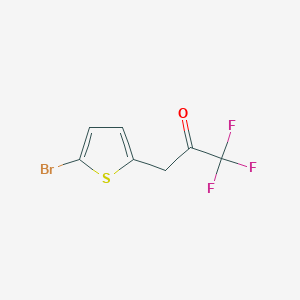

![rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13554088.png)
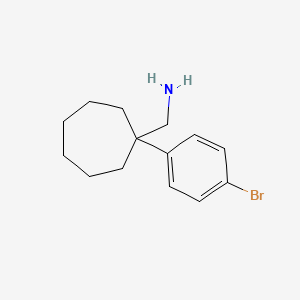

![2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13554112.png)
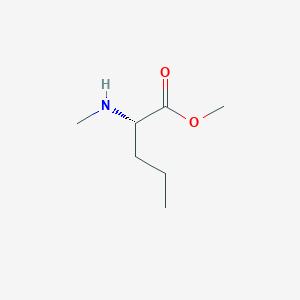
![2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B13554126.png)

